6-(thiophen-3-yl)pyridazin-3(2H)-one
Overview
Description
6-(Thiophen-3-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a thiophene ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(thiophen-3-yl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-thiophenecarboxylic acid hydrazide with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyridazinone ring . The reaction conditions often include heating the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-3-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazinones.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 6-(thiophen-3-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-(Thiophen-2-yl)pyridazin-3(2H)-one: Similar structure but with the thiophene ring at the 2-position.
6-(Furan-3-yl)pyridazin-3(2H)-one: Similar structure but with a furan ring instead of a thiophene ring.
6-(Pyridin-3-yl)pyridazin-3(2H)-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
6-(Thiophen-3-yl)pyridazin-3(2H)-one is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This unique structure can lead to distinct biological activities and material properties compared to its analogs.
Properties
IUPAC Name |
3-thiophen-3-yl-1H-pyridazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-8-2-1-7(9-10-8)6-3-4-12-5-6/h1-5H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSZYBGSHQIXSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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